molecular formula C6H6N2O2S B1587452 2-(Methylthio)pyrimidine-5-carboxylic acid CAS No. 110099-94-0

2-(Methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1587452
CAS RN: 110099-94-0
M. Wt: 170.19 g/mol
InChI Key: BIJIAHGQTQWGJB-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrimidine-5-carboxylic acid (MPCA) is a novel organic compound with a wide range of potential applications in scientific research. MPCA is a derivative of the parent compound pyrimidine and has a variety of interesting biochemical and physiological effects. It is synthesized in a simple and efficient manner, making it a useful tool for researchers. In addition, MPCA has a variety of applications in research, including the investigation of biochemical and physiological processes, the development of new drugs and treatments, and the study of metabolic pathways.

Scientific Research Applications

Medicine

In the medical field, 2-(Methylthio)pyrimidine-5-carboxylic acid and its derivatives are explored for their potential therapeutic properties. They are investigated for their role as intermediates in the synthesis of various pharmaceutical compounds . The compound’s structural similarity to naturally occurring pyrimidines, which are key components of nucleic acids, makes it a valuable target for drug design and development.

Agriculture

As an agricultural chemical, 2-(Methylthio)pyrimidine-5-carboxylic acid may serve as a precursor in the synthesis of herbicides, pesticides, or plant growth regulators . Its sulfur-containing heterocyclic ring could be crucial in interactions with biological systems in plants, potentially affecting growth or defense mechanisms against pests.

Material Science

In material science, this compound could be utilized in the development of new materials with specific electronic or photonic properties due to its pyrimidine core . Pyrimidines are known for their stability and conductive properties, which can be harnessed in creating advanced materials for various technological applications.

Environmental Science

2-(Methylthio)pyrimidine-5-carboxylic acid: might be used in environmental science research, particularly in the study of environmental pollutants and their breakdown products . Its structural components could be analogous to degradation products of more complex molecules, aiding in understanding environmental degradation pathways.

Biochemistry

In biochemistry, this compound’s relevance comes from its potential as a building block for more complex biochemical molecules . It could be used to study enzyme-substrate interactions, especially those involving pyrimidine-processing enzymes, which are pivotal in DNA and RNA synthesis.

Pharmacology

Pharmacologically, 2-(Methylthio)pyrimidine-5-carboxylic acid is of interest due to its potential role in the synthesis of drugs targeting various diseases . Its modified derivatives could act as inhibitors or activators of biological pathways, making them candidates for drug discovery efforts aimed at treating a range of conditions.

properties

IUPAC Name

2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-11-6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJIAHGQTQWGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394488
Record name 2-(methylthio)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)pyrimidine-5-carboxylic acid

CAS RN

110099-94-0
Record name 2-(methylthio)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)pyrimidine-5-carboxylic acid
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Synthesis routes and methods

Procedure details

1 Eq. of 2-methylthio-5-ethoxycarbonylpyrimidine were dissolved in dioxane and, after addition of 2 eq. of 2N LiOH, stirred overnight. The solvent was then removed under reduced pressure, and the residue was dissolved in EtOH. After addition of a stoichiometric amount of ethereal HCl, the solution was again evaporated to dryness. Water which was still present was removed by azeotropic drying with toluene once.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the antifungal potential of 2-(Methylthio)-4-methylpyrimidine-5-carboxylic acid derivatives?

A: Research suggests that certain derivatives of 2-(Methylthio)-4-methylpyrimidine-5-carboxylic acid demonstrate moderate antifungal activity against Sclerotinia sclerotiorum. Notably, compounds featuring a carbamate moiety, such as 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(2-methyl phenyl)carbamate (3a) and 1-[2-(4-methyl-2-(methylthio)pyrimidine-5- carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate (3g), exhibited promising inhibitory rates of 69.5% and 70.3% at 100 mg/L, respectively []. This activity is attributed to the potential interaction of these compounds with succinate dehydrogenase, a key enzyme in fungal metabolism [].

Q2: How does the structure of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5- carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate (3g) contribute to its interaction with succinate dehydrogenase?

A: Molecular docking studies indicate that 1-[2-(4-methyl-2-(methylthio)pyrimidine-5- carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate (3g) can form two hydrogen bonds and a cation-π interaction with the succinate dehydrogenase enzyme []. This suggests that the specific arrangement of the carbamate moiety, alongside the trifluoromethyl group, plays a crucial role in the binding affinity and potential inhibitory activity of this compound against the enzyme.

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